6-(6-Aminopurin-9-yl)oxane-3,4-diol
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Overview
Description
6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol is a complex organic compound with a unique structure that combines a purine base with a tetrahydropyran ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a tetrahydropyran ring precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the purine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to enzymes and receptors, influencing various biochemical pathways. The tetrahydropyran ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with a similar structure.
Guanosine: Another purine nucleoside with comparable properties.
Uniqueness
What sets 6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol apart is its unique combination of a purine base with a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
7697-49-6 |
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Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
6-(6-aminopurin-9-yl)oxane-3,4-diol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(17)2-18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) |
InChI Key |
NCOXWUCHLQRZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(COC1N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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